Comparative Physicochemical Profile: TPSA and Hydrogen Bonding Capacity as Predictors of Bioavailability and Synthetic Handling
5-(Benzyloxy)pyridazine-3-carboxylic acid exhibits a Topological Polar Surface Area (TPSA) of 72.31 Ų and possesses one hydrogen bond donor and four hydrogen bond acceptors . In contrast, 5-(benzyloxy)pyridazin-3(2H)-one (CAS 1008517-73-4) has a TPSA of 50.7 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1]. 5-(Benzyloxy)-3-chloropyridazine (CAS 1346691-32-4) has no hydrogen bond donors and a calculated TPSA of approximately 34.8 Ų (based on the chloropyridazine core) . The higher TPSA and additional hydrogen bond acceptor of the carboxylic acid derivative predict enhanced aqueous solubility and more favorable oral bioavailability characteristics according to Lipinski's and Veber's rules.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 72.31 Ų |
| Comparator Or Baseline | 5-(Benzyloxy)pyridazin-3(2H)-one (50.7 Ų); 5-(Benzyloxy)-3-chloropyridazine (~34.8 Ų) |
| Quantified Difference | Target compound TPSA is 1.4× higher than the pyridazinone analog and 2.1× higher than the chloropyridazine analog. |
| Conditions | Calculated using standard in silico methods (reported on vendor technical datasheets). |
Why This Matters
A higher TPSA correlates with improved aqueous solubility and reduced passive membrane permeability, which directly influences bioavailability and formulation requirements in medicinal chemistry campaigns.
- [1] Kuujia. (2025). 5-(Benzyloxy)pyridazin-3(2H)-one (CAS 1008517-73-4) — Computed Properties. Technical Datasheet. View Source
